2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde
Description
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde (C$9$H${10}$O$_3$) is a substituted benzaldehyde derivative featuring a hydroxyl group at position 2, a hydroxymethyl group at position 5, and a methyl group at position 3. Its hydroxyl and hydroxymethyl groups facilitate hydrogen bonding, influencing its crystallinity and solubility, while the aldehyde group offers reactivity for condensation and nucleophilic addition reactions .
For example, similar benzaldehyde derivatives are synthesized via decarborane-mediated reduction (as seen in 2-hydroxy-3-methoxymethyl-5-methylbenzaldehyde synthesis) or condensation reactions with substituted benzaldehydes .
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3,5,10,12H,4H2,1H3 |
InChI Key |
MXYDSLHXHJMXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Reimer-Tiemann reaction, where phenols are treated with chloroform and a strong base, such as sodium hydroxide, to form ortho-hydroxybenzaldehydes. Another method involves the formylation of 3-methylphenol using formaldehyde and a catalyst under controlled conditions.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde may involve large-scale Reimer-Tiemann reactions or other formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-5-(carboxymethyl)-3-methylbenzoic acid.
Reduction: 2-Hydroxy-5-(hydroxymethyl)-3-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Hydroxy-5-(hydroxymethyl)-3-methylbenzaldehyde with key analogs:
Key Differences and Implications
Hydrophilicity and Hydrogen Bonding :
- The hydroxymethyl group in the target compound increases hydrophilicity compared to 2-Hydroxy-5-methylbenzaldehyde. Intramolecular O-H···O hydrogen bonds (as seen in 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde) likely stabilize its structure, forming an S(6) graph-set motif .
- In contrast, the methoxymethyl group in the analog reduces hydrogen-bonding capacity, favoring lipophilicity .
Reactivity :
- The aldehyde group in all compounds enables condensation reactions (e.g., hydrazide formation, as in ).
- Electron-withdrawing substituents like -Cl (in 5-Chloro-2-hydroxy-3-methylbenzaldehyde) enhance electrophilicity at the aldehyde, accelerating nucleophilic attacks compared to electron-donating hydroxymethyl groups .
Applications :
- Compounds with hydroxyl and hydroxymethyl groups (e.g., the target) may act as directing groups in metal-catalyzed C–H functionalization, akin to N,O-bidentate ligands in .
- Halogenated analogs (e.g., 5-Chloro-2-hydroxy-3-methylbenzaldehyde) are intermediates in agrochemicals or pharmaceuticals due to their enhanced stability .
Research Findings and Data
Hydrogen Bonding and Crystallinity
- The target compound’s hydroxyl and hydroxymethyl groups likely form intramolecular and intermolecular hydrogen bonds, influencing crystal packing. Similar patterns are observed in 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde, which exhibits an S(6) motif .
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